molecular formula C26H21Cl2NO4S B11648569 (5Z)-3-(4-chlorobenzyl)-5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-1,3-thiazolidine-2,4-dione

(5Z)-3-(4-chlorobenzyl)-5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-1,3-thiazolidine-2,4-dione

Cat. No.: B11648569
M. Wt: 514.4 g/mol
InChI Key: BSGVNRCTCATILT-OYKKKHCWSA-N
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Description

The compound “(5Z)-5-({4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE” is a synthetic organic molecule that belongs to the class of thiazolidinediones. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(5Z)-5-({4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE” typically involves the condensation of appropriate aldehydes and thiazolidinedione derivatives under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts and may require specific solvents to achieve optimal yields.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen atoms or the removal of oxygen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. It may be used in the synthesis of other biologically active compounds.

Biology

In biological research, this compound may be investigated for its effects on cellular processes and its potential as a therapeutic agent. Studies may focus on its interactions with specific enzymes or receptors.

Medicine

In medicine, thiazolidinedione derivatives are known for their antidiabetic properties. This compound may be explored for its potential to modulate glucose metabolism and improve insulin sensitivity.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may modulate the activity of these targets, leading to changes in cellular processes. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidinedione derivatives, such as:

  • Rosiglitazone
  • Pioglitazone
  • Troglitazone

Uniqueness

This compound is unique in its specific substitution pattern and the presence of the 4-chlorophenyl and 3-ethoxyphenyl groups. These structural features may confer distinct biological activities and reactivity compared to other thiazolidinediones.

Properties

Molecular Formula

C26H21Cl2NO4S

Molecular Weight

514.4 g/mol

IUPAC Name

(5Z)-5-[[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C26H21Cl2NO4S/c1-2-32-23-13-19(7-12-22(23)33-16-18-5-10-21(28)11-6-18)14-24-25(30)29(26(31)34-24)15-17-3-8-20(27)9-4-17/h3-14H,2,15-16H2,1H3/b24-14-

InChI Key

BSGVNRCTCATILT-OYKKKHCWSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Cl

Origin of Product

United States

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